(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one
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Overview
Description
(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexanone core with two nitrofuran groups attached via methylene linkages. The presence of nitrofuran moieties imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one typically involves the condensation of cyclohexanone with 5-nitrofuraldehyde. The reaction is usually carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via a double aldol condensation mechanism, resulting in the formation of the desired product.
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Step 1: Preparation of 5-nitrofuraldehyde
- 5-nitrofuraldehyde can be synthesized from furfural through nitration using a mixture of nitric acid and sulfuric acid.
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Step 2: Condensation Reaction
- Cyclohexanone is mixed with 5-nitrofuraldehyde in the presence of a base (e.g., NaOH) in an appropriate solvent such as ethanol.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
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Reduction
- The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methylene linkages, using oxidizing agents like potassium permanganate or chromium trioxide.
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Substitution
- The nitrofuran moieties can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium dithionite, palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Oxidized derivatives at the methylene linkages.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one is used as a precursor for synthesizing other complex molecules
Biology
The compound’s biological activity, particularly its antimicrobial properties, makes it a valuable tool in biological research. It is studied for its effects on various microorganisms and its potential use as an antibacterial or antifungal agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The presence of nitrofuran groups suggests possible use in developing drugs for treating bacterial infections. Research is ongoing to explore its efficacy and safety in medical applications.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its chemical reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The exact mechanism of action of (2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one is not fully understood. it is believed to involve the interaction of the nitrofuran moieties with biological targets. The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes .
Comparison with Similar Compounds
Similar Compounds
- Nitrofurantoin
- Nitrofurazone
- Furazolidone
Comparison
Compared to similar compounds, (2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one exhibits unique structural features, such as the cyclohexanone core and the specific positioning of the nitrofuran groups. These differences may contribute to its distinct chemical reactivity and biological activity. While nitrofurantoin and nitrofurazone are well-known for their antimicrobial properties, the unique structure of this compound offers potential for novel applications and enhanced efficacy in certain contexts .
Properties
Molecular Formula |
C16H12N2O7 |
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Molecular Weight |
344.27 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C16H12N2O7/c19-16-10(8-12-4-6-14(24-12)17(20)21)2-1-3-11(16)9-13-5-7-15(25-13)18(22)23/h4-9H,1-3H2/b10-8+,11-9+ |
InChI Key |
LRTHCMHYZDMXSG-GFULKKFKSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C1 |
Canonical SMILES |
C1CC(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C1 |
Origin of Product |
United States |
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